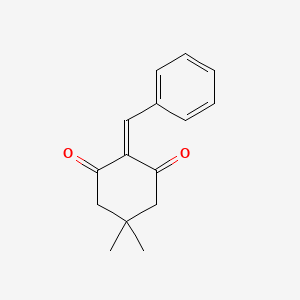

2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione

Description

Properties

CAS No. |

28746-58-9 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-benzylidene-5,5-dimethylcyclohexane-1,3-dione |

InChI |

InChI=1S/C15H16O2/c1-15(2)9-13(16)12(14(17)10-15)8-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |

InChI Key |

OWPZEMRCLRZIKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C(=CC2=CC=CC=C2)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Optimization

Nine catalysts were screened, including lithium chloride (LiCl), sodium acetate (NaOAc), magnesium sulfate (MgSO₄), and alanine. Sodium sulfate (Na₂SO₄) combined with alanine emerged as the most effective, achieving yields exceeding 90% for para-substituted benzaldehydes. The procedure involves:

-

Dissolving dimedone (1 mmol) and arylaldehyde (1 mmol) in 10 mL water.

-

Adding the catalyst (5 mol%).

-

Stirring at 25°C for 15–60 minutes.

-

Filtering the precipitated product and recrystallizing from ethanol-water.

This method eliminates toxic organic solvents and reduces energy consumption, aligning with sustainable chemistry principles.

Piperidine-Mediated Condensation in Organic Solvents

Classic Knoevenagel conditions employ piperidine as a base catalyst in ethanol or tetrahydrofuran (THF). The reaction mechanism involves deprotonation of dimedone’s active methylene group, forming an enolate that attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated diketone.

ZrOCl₂/NaNH₂-Catalyzed Condensation

ZrOCl₂, a Lewis acid, facilitates a tandem Knoevenagel-Michael addition sequence. Although primarily producing bis-adducts, modulating reaction conditions (e.g., stoichiometry, temperature) can arrest the process at the mono-condensation stage.

Key Reaction Parameters

-

Stoichiometry : A 1:1 ratio of dimedone to aldehyde prevents over-addition.

-

Catalyst Loading : ZrOCl₂ (10 mol%) and NaNH₂ (20 mol%) in THF at 25°C.

-

Reaction Time : 30–60 minutes.

This method achieves ~80% conversion but requires meticulous control to avoid bis-adduct formation.

Comparative Analysis of Methods

The aqueous method excels in sustainability and efficiency, whereas ZrOCl₂ offers rapid kinetics but risks over-condensation. Piperidine, though reliable, poses safety concerns.

Chemical Reactions Analysis

Reaction Conditions and Catalysts

| Aldehyde | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Chlorobenzaldehyde | Nano silica chloride | CH₂Cl₂ | 40°C | 92 | |

| Benzaldehyde | Deep eutectic solvents | H₂O | RT | 95 | |

| 3,4-Dimethoxybenzaldehyde | NaHCO₃ (aq.) | H₂O | RT | 85 |

Mechanism :

-

Nucleophilic attack by dimedone’s enol on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated diketone .

-

Nano silica chloride enhances reaction efficiency via Lewis acid activation .

Cycloaddition Reactions

The compound acts as a Michael acceptor in [4+2] cycloadditions to synthesize fused heterocycles.

Example Reaction with Enaminones

-

Reactants : 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one and N-butyl-N’-methylethane-1,2-diamine.

-

Conditions : NaH (10 mol%) in THF under reflux (N₂ atmosphere) .

-

Product : Furo[3,2-c]pyran-4(3H)-ones with >7:1 diastereomeric ratio .

Key Data :

Performance of Green Catalysts

| Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| DES (ChCl:Urea) | H₂O | 15 | 95 | |

| Silica chloride | CH₂Cl₂ | 20 | 92 | |

| NaHCO₃ | H₂O | 30 | 85 |

Advantages :

Reaction with Dimethylformamide-Dimethylacetal (DMF-DMA)

-

Product : 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .

-

Conditions : Reflux in dry xylene (2 h).

-

Application : Intermediate for anti-diabetic and herbicidal agents .

Key Spectral Data

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 1705 (C=O), 1620 (C=C), 1580 (Ar–C) . |

| MS (m/z) | 228 [M⁺], 213 [M⁺–CH₃], 187 [M⁺–C₆H₅] . |

| XRD Analysis | Monoclinic crystal system, P2₁/c space group . |

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. It acts as a Michael acceptor, allowing for the formation of complex molecules. Notably, it has been employed in the synthesis of various heterocyclic compounds that exhibit biological activity.

Table 1: Common Reactions Involving 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Knovenagel Condensation | Reaction with aldehydes to form benzylidene derivatives | 68 - 87 |

| Cycloaddition | Formation of cyclic compounds with nucleophiles | Variable |

| Substitution | Nucleophilic substitution reactions | Variable |

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various pathogens and cancer cell lines.

Case Study: Anticancer Activity

In a study published in the Royal Society of Chemistry, the compound was tested against multiple cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism of action involves the compound acting as an electrophile that interacts with nucleophilic sites in cellular proteins, disrupting normal cellular functions .

Medicinal Chemistry

The compound's structure allows it to be modified into derivatives that possess enhanced biological activities. For example, modifications have led to the development of new anti-diabetic agents derived from its scaffold .

Table 2: Derivatives and Their Biological Activities

| Derivative | Activity Type | Reference |

|---|---|---|

| 2-(Dimethylamino)methylene derivative | Antidiabetic | |

| Various heterocyclic derivatives | Antimicrobial | |

| Substituted benzylidene derivatives | Anticancer |

Industrial Applications

In industrial settings, this compound is used in the production of dyes and pigments due to its stability and reactivity. Its ability to form complexes with metals enhances its utility in catalysis and material science.

Mechanism of Action

The mechanism of action of 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

The pharmacological and physicochemical properties of cyclohexane-1,3-dione derivatives are highly dependent on substituents. Below is a comparison of key analogues:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points and rigidity due to enhanced dipole interactions .

- Methoxy groups reduce melting points slightly, likely due to steric hindrance .

- Hydrazone derivatives exhibit distinct N-H and C=N IR peaks, differentiating them from benzylidene analogues .

Antimicrobial Activity

- Benzylidene derivatives : Exhibited broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values ranging from 8–32 µg/mL. The 4-chloro derivative showed superior activity (MIC = 8 µg/mL) due to enhanced lipophilicity .

- Hydrazone derivatives : Demonstrated moderate activity (MIC = 16–64 µg/mL), with the trifluoromethyl variant showing selectivity against Mycobacterium tuberculosis (MIC = 4 µg/mL) .

Anticancer Activity

- 2-(4-Bromophenyl)-substituted dimedone : Inhibited MDA-MB-231 breast cancer cells (IC₅₀ = 12 µM) via Fe²⁺ chelation in the enzyme active site .

- Benzylidene derivatives : Lower potency (IC₅₀ > 50 µM), suggesting substituent-dependent mechanisms .

Anti-inflammatory Activity

ADMET and Physicochemical Predictions

SwissADME predictions for select compounds:

| Compound | LogP | Water Solubility (mg/mL) | BBB Permeability | CYP2D6 Inhibition |

|---|---|---|---|---|

| 2-Benzylidene derivative | 3.2 | 0.05 | No | Low |

| 4-Chloro-benzylidene derivative | 3.8 | 0.02 | No | Moderate |

| 4-Fluorophenylhydrazone derivative | 2.9 | 0.12 | Yes | High |

Biological Activity

2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione (C15H16O2) is a compound of significant interest in organic chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C15H16O2

- Molecular Weight : 228.29 g/mol

- CAS Number : 28746-58-9

- IUPAC Name : this compound

Antimicrobial Properties

Recent studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : The compound demonstrated significant inhibition against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties:

- Mechanism of Action : It acts as an electrophile, interacting with nucleophilic sites in cancer cells. This interaction can lead to the inhibition of key enzymes involved in cancer cell proliferation .

- Case Studies : In vitro studies revealed that this compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. The compound was shown to activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The compound's electrophilic nature allows it to form adducts with nucleophiles in biological systems.

- Enzyme Inhibition : It may inhibit enzymes critical for cell survival and proliferation by modifying their active sites.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 5,5-Dimethylcyclohexane-1,3-dione | Structure | Moderate | Low |

| 2-Benzylidene-malononitrile | N/A | Low | High |

Research Findings

Several research initiatives have focused on synthesizing derivatives of this compound to enhance its biological activities:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione, and what critical parameters influence reaction efficiency?

- The compound is typically synthesized via Knoevenagel condensation between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and benzaldehyde derivatives. Key parameters include solvent polarity (e.g., ethanol or acetic acid), temperature (80–100°C), and catalytic bases like piperidine or ammonium acetate. Reaction efficiency depends on the electron-withdrawing nature of substituents on the benzaldehyde moiety and the steric environment .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR identifies proton environments and carbonyl groups (δ 1.0–1.2 ppm for methyl groups; δ 5.5–6.5 ppm for benzylidene protons). IR spectroscopy confirms diketone stretches (~1700 cm⁻¹) and C=C aromatic bonds (~1600 cm⁻¹). X-ray crystallography resolves stereochemistry and crystal packing, particularly for derivatives with bulky substituents .

Q. What are the primary research applications of this compound in synthetic chemistry?

- It serves as a precursor for synthesizing heterocyclic compounds (e.g., pyranones, pyridines) via cyclocondensation reactions. The α,β-unsaturated diketone moiety enables Michael additions and Diels-Alder reactions, making it a versatile building block for bioactive molecule development .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different biological models?

- Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). Mitigation strategies include:

- Standardizing protocols (e.g., using identical cell viability assays like MTT).

- Validating results with orthogonal methods (e.g., flow cytometry for apoptosis).

- Performing meta-analyses to identify structure-activity trends across studies .

Q. What strategies optimize enantioselective synthesis of chiral derivatives from this compound?

- Use chiral catalysts (e.g., L-proline or BINOL-derived organocatalysts) in asymmetric Michael additions. Solvent polarity and temperature (0–25°C) critically influence enantiomeric excess (ee). HPLC with chiral columns or circular dichroism (CD) spectroscopy validates enantiopurity .

Q. What computational methods are employed to study its reactivity in nucleophilic addition reactions?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Molecular docking models interactions with biological targets (e.g., enzymes), while MD simulations assess stability in aqueous vs. lipid environments .

Q. How do solvent polarity and catalyst choice affect cyclocondensation reactions involving this compound?

- Polar aprotic solvents (e.g., DMF) enhance reaction rates for annulation with hydrazines, forming pyrazole derivatives. Acidic catalysts (e.g., p-TsOH) favor intramolecular cyclization, while basic conditions (e.g., DBU) promote intermolecular pathways. Kinetic studies via in-situ IR monitor intermediate formation .

Q. What advanced analytical workflows confirm trace-level degradation products under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.